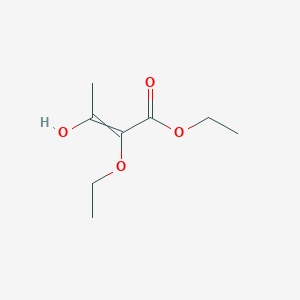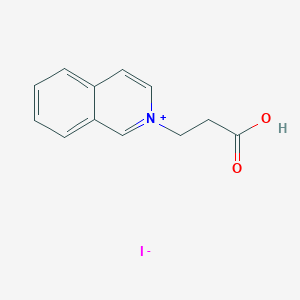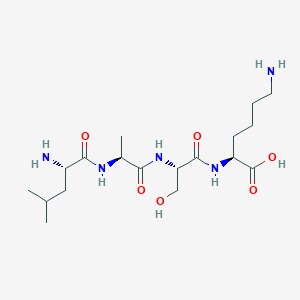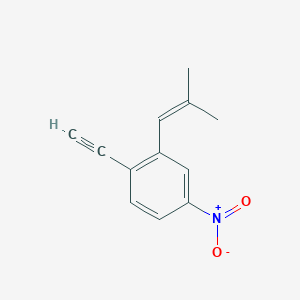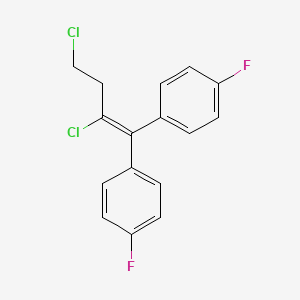
Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis[4-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-fluoro-]: is a complex organic compound characterized by the presence of benzene rings substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-fluoro-] typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where benzene rings are functionalized with chlorine and fluorine atoms under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced technologies to ensure high yield and purity. The process might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and rigorous purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-fluoro-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution is a common reaction, where the benzene rings undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in various substituted benzene derivatives .
科学的研究の応用
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-fluoro-] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-fluoro-] involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Benzene, 1,1’-(1-butenylidene)bis-
- Benzene, 1,4-dichloro-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Uniqueness
Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis[4-fluoro-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms in the benzene rings enhances its reactivity and potential for diverse applications compared to similar compounds .
特性
CAS番号 |
832732-40-8 |
|---|---|
分子式 |
C16H12Cl2F2 |
分子量 |
313.2 g/mol |
IUPAC名 |
1-[2,4-dichloro-1-(4-fluorophenyl)but-1-enyl]-4-fluorobenzene |
InChI |
InChI=1S/C16H12Cl2F2/c17-10-9-15(18)16(11-1-5-13(19)6-2-11)12-3-7-14(20)8-4-12/h1-8H,9-10H2 |
InChIキー |
CWEDWEJOQYCSES-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=C(CCCl)Cl)C2=CC=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)
![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
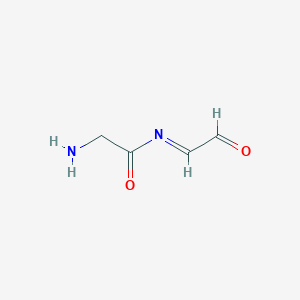
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
